2,2'-Dinaphthyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dinaphthalen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVYXNVAHDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449357 | |
| Record name | beta-naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-56-9 | |
| Record name | beta-naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to 2,2'-Dinaphthyl Ketone
The formation of the this compound structure can be achieved through several established chemical synthesis routes.
The synthesis of diaryl ketones, including this compound, can be achieved through condensation reactions. One common approach involves the self-condensation of aromatic ketones like 2-acetonaphthalene in the presence of a suitable catalyst, such as copper(II) chloride, to form 1,3,5-tris(2-naphthyl)benzene. sapub.org While this produces a trimer, the underlying principle of forming carbon-carbon bonds from naphthalene-derived precursors is relevant.
More direct conceptual routes involve the Friedel-Crafts acylation reaction. For instance, the reaction of 2-naphthoic acid derivatives with naphthalene (B1677914) could theoretically yield dinaphthyl ketone isomers. A common laboratory preparation method involves the condensation of naphthalene with a suitable reagent under the catalysis of aluminum chloride. chembk.com For example, the reaction of 2-naphthol (B1666908) with o-dichlorobenzene in the presence of excess aluminum chloride demonstrates the feasibility of coupling naphthalene rings with other aromatic structures. nih.gov
Titanium(IV) chloride (TiCl₄) is a versatile Lewis acid used in various organic transformations. While not a primary method for the direct synthesis of this compound, it is instrumental in reactions involving it and related precursors. For instance, TiCl₄ is used as a mediator for the ortho-acylation of naphthols, providing a regioselective route to hydroxyaryl ketones which can be precursors to more complex structures. organic-chemistry.org
In a notable application demonstrating its reactivity, this compound is a starting material in the McMurry reaction, which utilizes a low-valent titanium reagent generated from TiCl₄ and a reducing agent like zinc dust. rsc.orgthieme-connect.de This reaction couples two ketone molecules to form an alkene. Specifically, this compound is treated with TiCl₄ and zinc in refluxing tetrahydrofuran (B95107) (THF) to produce Tetra(naphthalen-2-yl)ethene. rsc.org
Advanced Synthetic Transformations Involving this compound
This compound is not only a synthetic target but also a substrate for complex transformations that lead to larger polycyclic aromatic hydrocarbons (PAHs). These reactions are sensitive to conditions and reveal intricate mechanistic details.
The three constitutional isomers of dinaphthyl ketone—1,1'-, 1,2'-, and 2,2'-—can interconvert under Friedel-Crafts acylation conditions, particularly at elevated temperatures in polyphosphoric acid (PPA). researchgate.netrsc.org This rearrangement highlights the relative thermodynamic stabilities of the isomers. Research has shown a clear directional rearrangement:
1,1'-Dinaphthyl ketone → 1,2'-Dinaphthyl ketone → this compound researchgate.net
This cascade indicates that this compound is the most thermodynamically stable of the three isomers under these conditions. The rearrangements become significant at temperatures above 160°C in PPA, proceeding through what is believed to be a reversible process involving acylium ion intermediates. researchgate.netrsc.org At sufficiently high temperatures, the 2,2'-isomer becomes the dominant ketone product. researchgate.net
Table 1: Friedel–Crafts Acyl Rearrangement of Dinaphthyl Ketones in Polyphosphoric Acid (PPA) This table is based on data from a study on the consecutive rearrangements of dinaphthyl ketones. researchgate.net
| Starting Isomer | Temperature Range (°C) | Observed Products | Outcome |
| 1,1'-Dinaphthyl ketone | 160–280 | 1,2'-Dinaphthyl ketone, this compound | Rearrangement to more stable isomers |
| 1,2'-Dinaphthyl ketone | >160 | This compound | Rearrangement to the most stable isomer |
| This compound | 160–300 | No rearrangement to other isomers | Thermodynamically stable "sink" |
The Scholl reaction is an oxidative cyclodehydrogenation method used to fuse aromatic rings, creating larger polycyclic systems. techniques-ingenieur.frresearchgate.net When subjected to Scholl reaction conditions, dinaphthyl ketones undergo intramolecular cyclization. The reaction of this compound and its isomers has been studied in different catalytic systems, revealing a strong dependence of the product distribution on the reaction medium. researchgate.net
The choice of catalyst and medium dramatically alters the outcome of the Scholl reaction for dinaphthyl ketones. researchgate.net
In Polyphosphoric Acid (PPA): At lower temperatures (around 160°C), the Scholl reaction of this compound yields a complex mixture of products. As the temperature increases, these products can undergo further Friedel-Crafts acyl rearrangements, leading to an even more diverse array of polycyclic aromatic ketones. researchgate.net
In Aluminum Chloride/Sodium Chloride (AlCl₃/NaCl): In contrast, the use of a molten salt mixture of AlCl₃/NaCl provides a highly selective and "cleaner" reaction. The reactions in this medium are highly regioselective, favoring the formation of specific 6-ring cyclization products. For this compound, the reaction in AlCl₃/NaCl primarily yields 7H-benzo[de]naphthacen-7-one (BdeNCO). At higher temperatures (>220°C), evidence of Friedel-Crafts rearrangements appears, and other products like 7H-benzo[hi]chrysen-7-one (BhiCO) are also formed. researchgate.net
Table 2: Comparison of Scholl Reaction Products from Dinaphthyl Ketones under Different Conditions This data is compiled from research findings on Scholl reactions. researchgate.net
| Starting Isomer | Condition | Temperature (°C) | Major Product(s) | Selectivity |
| 1,1'-Dinaphthyl ketone | AlCl₃/NaCl | Up to 240 | 7H-benzo[hi]chrysen-7-one (BhiCO) | High |
| 1,2'-Dinaphthyl ketone | AlCl₃/NaCl | Up to 220 | 7H-benzo[de]naphthacen-7-one (BdeNCO) | High |
| This compound | AlCl₃/NaCl | >160 | 7H-benzo[de]naphthacen-7-one (BdeNCO) | High |
| Any Isomer | PPA | 160-300 | Complex mixture of PAHs | Low |
Scholl Reactions of Dinaphthyl Ketones
Investigation of E,Z-Conformations and Potential Product Diversity
The conformational landscape of dinaphthyl ketones is a critical factor influencing their reactivity and the diversity of products that can be formed. For the this compound isomer, theoretical calculations have identified three distinct E,Z-conformations. researchgate.net These conformers arise from the relative orientation of the two naphthyl groups with respect to the carbonyl bridge. The existence of multiple stable or quasi-stable conformations means that under specific reaction conditions, each conformer can act as a starting point for different reaction pathways, leading to a complex mixture of products. researchgate.net
This potential for product diversity is particularly evident in reactions like the Scholl reaction, an acid-catalyzed intramolecular cyclodehydrogenation. researchgate.netresearchgate.net The specific E,Z-conformation of the starting ketone can dictate which intramolecular carbon-carbon bond formations are sterically feasible, potentially leading to different polycyclic aromatic ketone structures. researchgate.net For instance, different conformers may favor ortho-ortho, ortho-peri, or peri-peri couplings between the naphthyl units. researchgate.net
Furthermore, under forcing conditions such as high temperatures in the presence of polyphosphoric acid (PPA) or AlCl3/NaCl, Friedel-Crafts acyl rearrangements (FCAcRs) can occur. researchgate.net These rearrangements can interconvert the dinaphthyl ketone isomers (e.g., 1,1' to 1,2' to 2,2'), adding another layer of complexity and significantly expanding the range of possible final products. researchgate.netresearchgate.net The reaction may proceed through a sequence of Scholl reactions and rearrangements, where the initial products can themselves undergo further transformation. researchgate.net
| Factor | Description | Potential Outcome | Reference |
|---|---|---|---|
| Conformational Isomerism | Existence of three distinct E,Z-conformations for the this compound isomer. | Each conformer can serve as a unique precursor in subsequent reactions. | researchgate.net |
| Scholl Reaction | Acid-catalyzed intramolecular cyclization. The feasibility of different coupling types (ortho-ortho, ortho-peri) depends on the initial conformation. | Formation of various polycyclic aromatic ketone products. | researchgate.net |
| Friedel-Crafts Acyl Rearrangements (FCAcRs) | Isomerization between 1,1'-, 1,2'-, and 2,2'-dinaphthyl ketones at high temperatures. | Greatly increases the diversity of the final product mixture. | researchgate.netresearchgate.net |
Derivatization Strategies of the this compound Scaffold
The derivatization of the this compound scaffold is crucial for tuning its physical, chemical, and catalytic properties. Strategies for functionalization typically target the aromatic naphthyl rings. While direct modification of the ketone is possible, many synthetic routes utilize more reactive precursors like 1,1'-bi-2-naphthol (B31242) (BINOL) or 2,2'-diamino-1,1'-binaphthyl (BINAM), which are structurally related and can be converted to ketone derivatives. acs.orgresearchgate.net The 1,1'-binaphthyl unit is readily functionalized with various ligating groups on both the rings and the oxygen atoms of the diol. researchgate.net
High regioselectivity can be achieved in electrophilic substitution reactions on the BINOL framework. acs.orgresearchgate.net Depending on the reaction conditions and existing substituents, functional groups can be introduced at specific positions. The 2,2'-hydroxyl groups in BINOL, being electron-donating, typically direct electrophiles to the 6- and 6'-positions. acs.org Functional groups can also be introduced at the 3-, 4-, and 5-positions. acs.orgresearchgate.net Ortho-lithiation, directed by the functional groups at the 2- and 2'-positions, is a powerful method for preparing 3- and 3,3'-substituted derivatives. acs.org
| Position(s) | Synthetic Method | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| 3,3' | Ortho-lithiation | Directed by functional groups at the 2,2'-positions. | acs.org |
| 4,4' | Electrophilic Substitution | Varies based on conditions and existing substituents. | acs.org |
| 5,5' | Electrophilic Substitution | Varies based on conditions and existing substituents. | acs.org |
| 6,6' | Electrophilic Substitution | Often the preferred site for bromination due to electronic directing effects of 2,2'-oxygen atoms. | acs.org |
The 2,2'-disubstituted binaphthyl framework is a classic example of atropisomerism, where restricted rotation around the C1-C1' single bond creates stable, non-interconverting enantiomers. kashanu.ac.irunibo.it Harnessing this axial chirality is central to the use of dinaphthyl ketone derivatives in asymmetric synthesis.
A prominent strategy for obtaining enantiomerically pure dinaphthyl ketones involves the synthesis of C2-symmetric chiral macrocycles. tandfonline.comnih.gov A practical approach begins with the racemic mixture of (±)-1,1'-binaphthyl-2,2'-dicarboxylic acid. thieme-connect.com This acid can be efficiently resolved into its separate enantiomers using a chiral resolving agent like (R)-(-)-1-cyclohexylethylamine, affording the (R)-dicarboxylic acid in high enantiomeric excess (>99% ee). thieme-connect.com The subsequent condensation of the corresponding acid chloride with a linker molecule, such as 1,3-dihydroxyacetone (B48652) dimer, yields the desired 11-membered C2-symmetric chiral binaphthyl ketone. thieme-connect.com This method provides atroposelective access to the chiral ketone without requiring high-dilution techniques. thieme-connect.com
These chiral ketones are not just synthetic targets but also serve as effective catalysts for asymmetric reactions, such as the epoxidation of alkenes. tandfonline.comnih.govthieme-connect.com Furthermore, the binaphthyl scaffold is the foundation for some of the most powerful ligands in asymmetric catalysis, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.gov Derivatives of this compound can be modified to incorporate phosphine (B1218219) groups, creating ligands that, when complexed with metals like ruthenium, catalyze stereoselective hydrogenations of ketones and other substrates with high efficiency and enantioselectivity. nih.govnih.govresearchgate.net Dynamic kinetic resolution is another advanced strategy used for the atroposelective synthesis of related heterobiaryls, highlighting the importance of controlling this type of stereochemistry. nih.gov
| Strategy | Key Precursor | Process | Resulting Compound/Application | Reference |
|---|---|---|---|---|
| Atroposelective Macrocyclization | (R)- or (S)-1,1'-Binaphthyl-2,2'-dicarboxylic acid | Optical resolution of the racemic diacid followed by condensation with a linker (e.g., 1,3-dihydroxyacetone dimer). | C2-symmetric chiral binaphthyl ketones; catalysts for asymmetric epoxidation. | tandfonline.comnih.govthieme-connect.com |
| Ligand Synthesis | 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) | Conversion of hydroxyl groups to phosphine groups (e.g., diphenylphosphino). | BINAP and related phosphine ligands for asymmetric catalysis (e.g., hydrogenation). | nih.govresearchgate.net |
| Dynamic Kinetic Resolution (DKR) | Racemic biaryl precursors | Catalytic reaction that selectively transforms one rapidly equilibrating enantiomer over the other. | Enantioenriched atropisomeric biaryls. | nih.gov |
Reactivity and Mechanistic Investigations
Photochemical Reactivity and Excited State Dynamics
Upon absorption of ultraviolet light, 2,2'-dinaphthyl ketone is promoted to an electronically excited singlet state (S₁), which can then undergo various photophysical and photochemical processes. For diaryl ketones, intersystem crossing (ISC) to the corresponding triplet state (T₁) is typically rapid and highly efficient. msu.edunih.gov The subsequent reactions are largely dictated by the character and dynamics of this triplet state.
The photochemical behavior of a ketone is critically dependent on the orbital nature of its lowest triplet excited state, which can be either nπ* or ππ. rsc.org An nπ state involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, resulting in an oxygen-centered radical character. A ππ* state results from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, with the excitation delocalized over the aromatic system.
For many aromatic ketones like benzophenone (B1666685), the lowest triplet state is nπ* in character, which makes the carbonyl oxygen highly reactive towards hydrogen abstraction. msu.edutaylorfrancis.com However, in ketones with extensive π-systems, such as those containing naphthyl groups, the ππ* triplet state is often lower in energy than the nπ* state. While specific energy level data for this compound is not detailed in the surveyed literature, the general trend for naphthyl ketones suggests that its lowest triplet state is likely to have significant ππ* character. bgu.ac.il This generally results in lower reactivity for processes like hydrogen abstraction compared to ketones with a clear nπ* lowest triplet state. rsc.org
| Characteristic | nπ* Triplet State | ππ* Triplet State |
|---|---|---|
| Localization of Excitation | Primarily on the C=O group | Delocalized over the aromatic π-system |
| Reactivity in H-Abstraction | High, due to oxygen-radical character | Low |
| Typical Energy Level | Relatively insensitive to solvent polarity | Energy is lowered in polar solvents |
| Example Compound (Lowest T₁) | Benzophenone | Naphthyl-containing ketones (generally) |
A hallmark of the photochemistry of diaryl ketones with a low-lying nπ* triplet state is their ability to abstract hydrogen atoms from suitable donor molecules (R-H). libretexts.org This process, known as photoreduction, leads to the formation of a ketyl radical and a substrate-derived radical (R•). youtube.com
The general mechanism proceeds as follows:
Photoexcitation and Intersystem Crossing: The ketone (K) is excited to its triplet state (³K*).
Hydrogen Atom Transfer (HAT): The triplet ketone abstracts a hydrogen atom from a donor (R-H) to form a ketyl radical pair.
Secondary Radical Reactions: The resulting radicals can undergo various coupling reactions. Dimerization of the ketyl radicals, for instance, leads to the formation of a pinacol (B44631). youtube.com
While this is a dominant pathway for benzophenone, the efficiency of intermolecular hydrogen abstraction by this compound is expected to be lower if its lowest triplet state is indeed ππ* in character. rsc.org
In the presence of molecules with low ionization potentials, such as certain amines or electron-rich arenes, the excited ketone can act as an electron acceptor. youtube.com Instead of direct hydrogen abstraction, the interaction may first lead to the formation of an excited-state complex, or "exciplex." researchgate.net
In polar solvents, this exciplex can dissociate into a solvent-separated radical ion pair, consisting of the ketone radical anion (ketyl radical anion) and the donor radical cation. researchgate.net The formation of these radical ions is a key step that can lead to different product pathways than those observed from neutral radical intermediates. The quantum yield and rate of radical ion formation are dependent on the specific donor-acceptor pair and the polarity of the solvent. researchgate.net
Photoinduced rearrangements represent a significant class of reactions for complex molecules. While the specific rearrangement involving a 1,5-phenyl migration to form vinyl ketenes is not well-documented for this compound in the surveyed literature, the broader category of photo-induced aryl migrations is a known phenomenon in organic photochemistry. nih.gov These reactions often proceed through radical intermediates, where a substituent group migrates to a different position within the molecule. For instance, visible-light-induced radical 1,2-aryl migrations have been developed for diaryl allyl alcohols to synthesize 1,5-dicarbonyl compounds. rsc.orgresearchgate.net Such transformations highlight the potential for complex skeletal reorganizations under photochemical conditions, although the specific pathways are highly substrate-dependent.
Studying photochemical reactions within the constrained environments of zeolites offers a powerful method for controlling reaction selectivity. taylorfrancis.comcore.ac.uk Zeolites are crystalline aluminosilicates with well-defined pores and channels of molecular dimensions. When a guest molecule like this compound is adsorbed onto or within a zeolite, its mobility, conformation, and orientation are restricted. instras.com
This confinement can have several significant effects on photochemical reactivity:
Product Selectivity: The shape and size of the zeolite cavities can favor the formation of one product isomer over others by sterically hindering certain transition states or intermediate conformations.
Enhanced Radical Lifetimes: The rigid zeolite framework can inhibit the diffusion and recombination of radical pairs generated during photoreactions, leading to significantly longer lifetimes for these reactive intermediates. core.ac.ukcanada.ca
Siting: Due to its size, this compound would likely be adsorbed on the external surface of zeolites with smaller pores (like MFI-type) but could potentially be included in the larger supercages of faujasite-type zeolites (like Zeolite Y). instras.com The location of the molecule—on the external surface versus inside a cavity—profoundly impacts its reactivity and the fate of any intermediates formed. instras.com
Thermal and Catalytic Reaction Pathways
The scientific literature accessible through the performed searches focuses overwhelmingly on the photochemical reactivity of diaryl ketones. Detailed studies on the specific thermal rearrangements or catalytic transformations of this compound are not prominently featured. Generally, ketones can undergo a variety of catalytic reactions, such as reductions to alcohols or alkanes, and nucleophilic additions to the carbonyl group. ijrpr.com However, the high stability of the diaryl ketone structure means that such reactions often require forcing conditions or specific catalytic systems. Thermal reactions like homolytic cleavage (α-cleavage) typically require very high temperatures. researchgate.net
Aldol (B89426) Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the addition of an enol or enolate to a carbonyl compound to form a β-hydroxy carbonyl compound. nih.govwikipedia.orglibretexts.org
The Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound, such as a ketone or an aldehyde. wikipedia.orgrsc.org This method allows for a crossed aldol reaction that can avoid issues like self-condensation, which can be problematic in traditional base-catalyzed aldol reactions. nih.gov The reaction enhances the electrophilic character of the carbonyl compound through coordination with a Lewis acid, facilitating the nucleophilic attack by the silyl enol ether. nih.gov
In this context, ketones like this compound can serve as the electrophile. The reaction typically requires a stoichiometric amount of a Lewis acid, such as titanium tetrachloride (TiCl₄), although catalytic systems have also been developed. wikipedia.org The reaction of a silyl enol ether with a ketone generally requires higher temperatures compared to reactions with aldehydes. wikipedia.org The general mechanism involves the activation of the ketone by the Lewis acid, followed by the attack of the silyl enol ether to form a β-siloxy carbonyl compound, which is then hydrolyzed to the corresponding β-hydroxy ketone. nih.gov
Table 1: Examples of Lewis Acids in Mukaiyama Aldol Reactions This table presents common Lewis acids used in Mukaiyama aldol reactions, which are applicable to ketones serving as electrophiles.
| Lewis Acid | Typical Reaction Conditions | Reference |
| Titanium tetrachloride (TiCl₄) | Stoichiometric amounts, dichloromethane, low temperature | wikipedia.orgnih.gov |
| Boron trifluoride etherate (BF₃·OEt₂) | Stoichiometric or catalytic amounts | nih.gov |
| Tin(IV) chloride (SnCl₄) | Stoichiometric amounts | nih.gov |
| Gadolinium(III) triflate (Gd(OTf)₃) | Catalytic amounts, often in aqueous media | nih.gov |
Achieving stereocontrol in aldol reactions is crucial for the synthesis of complex, optically active molecules. nih.gov Enantioselective Mukaiyama aldol reactions can be achieved by using chiral Lewis acids as catalysts. rsc.orgnih.gov These catalysts create a chiral environment around the electrophile, directing the incoming nucleophile to attack a specific face of the carbonyl group, thus leading to the formation of one enantiomer in excess.
For ketones such as this compound, a chiral catalyst would coordinate to the carbonyl oxygen, and the steric and electronic properties of the catalyst's ligands would differentiate the two prochiral faces of the ketone. While normal ketones can be poor acceptors in some direct organocatalyzed aldol reactions, activated ketones show better reactivity. nih.gov The development of chiral Lewis acid complexes has become a rapidly growing area within the field of Mukaiyama aldol reactions. wikipedia.org For instance, chiral copper(II)-bis(oxazoline) complexes have been used effectively in aqueous media to catalyze asymmetric Mukaiyama aldol reactions. nih.gov
Table 2: Chiral Catalysts for Enantioselective Aldol Reactions This table provides examples of catalyst systems used to induce enantioselectivity in aldol reactions.
| Catalyst Type | Example | Application | Reference |
| Chiral Lewis Acids | Copper(II)-bis(oxazoline) complexes | Mukaiyama aldol reactions in aqueous ethanol | nih.gov |
| Organocatalysts | L-proline and its derivatives | Direct aldol reactions of ketones with activated carbonyls | nih.gov |
Hydrogenation Reactions
The asymmetric hydrogenation of ketones is a highly efficient method for producing optically active secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbon-oxygen double bond of a ketone to yield a secondary alcohol. This transformation is typically facilitated by transition metal catalysts. For aromatic ketones, such as this compound, catalysts based on palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh) are commonly employed. nih.govnih.gov
The reaction conditions can influence the outcome. For instance, silica-supported palladium particles (Pd@SiO₂) have been used for the transfer hydrogenation of acetophenone (B1666503) using sodium borohydride (B1222165) as the hydrogen source in an aqueous medium. nih.gov The choice of catalyst is critical, as some catalysts may promote side reactions; for example, certain Pd/SiO₂–Al₂O₃ catalysts can lead to the formation of ethylbenzene (B125841) from acetophenone instead of the desired alcohol. nih.gov Ruthenium(II) complexes, particularly when combined with phosphine (B1218219) and diamine ligands, have shown remarkable activity for the hydrogenation of simple aromatic ketones. acs.org
When a ketone possesses existing stereocenters or prochiral elements, its hydrogenation can lead to the formation of diastereomers or enantiomers. Controlling this stereoselectivity is a significant goal in synthetic chemistry. Enantioselective hydrogenation is achieved using chiral catalysts that can distinguish between the two prochiral faces of the ketone's carbonyl group. nih.govsci-hub.st
A prominent class of catalysts for this purpose are ruthenium complexes containing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral 1,2-diamine. nih.govacs.org These systems exhibit high activity and enantioselectivity in the hydrogenation of a wide range of aromatic ketones. nih.govacs.org The combination of the chiral diphosphine and the chiral diamine creates a highly effective chiral environment that controls the approach of the ketone to the active catalytic species. nih.gov Iridium catalysts bearing chiral spiro ligands have also been developed and show excellent enantioselectivity in the hydrogenation of various ketones. sci-hub.st Furthermore, heterogeneous catalysts can also be rendered enantioselective by modifying the metal surface with a chiral molecule, such as 2-amino-2′-hydroxy-1,1′-binaphthyl (NOBIN) on iridium nanoclusters. acs.org
Table 3: Catalyst Systems for Enantioselective Hydrogenation of Aromatic Ketones This table summarizes representative catalyst systems and their performance in the asymmetric hydrogenation of acetophenone, a model aromatic ketone.
| Catalyst System | H₂ Pressure (atm) | Solvent | Enantiomeric Excess (ee) | Reference |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OK | 45 | 2-Propanol | High | nih.gov |
| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 1 | 2-Propanol | 82% | acs.org |
| Ir/CeO₂ modified with NOBIN | Not specified | Not specified | up to 53% | acs.org |
The mechanism of ketone hydrogenation by transition metal complexes can be broadly classified into inner-sphere and outer-sphere pathways. researchgate.netmsu.edu
An inner-sphere mechanism involves the direct coordination of the ketone's carbonyl oxygen to the metal center of the catalyst. The hydrogen atoms are then transferred to the coordinated substrate. researchgate.netacs.org This pathway often involves steps like oxidative addition, insertion, and reductive elimination. msu.edu
In contrast, an outer-sphere mechanism does not involve the coordination of the ketone to the metal. Instead, the reduction occurs via the simultaneous or stepwise transfer of a hydride from the metal and a proton from a ligand to the unbound ketone, often through a six-membered pericyclic transition state. acs.orgmsu.edu This is also known as a metal-ligand bifunctional mechanism. acs.org Catalysts like the Noyori-type Ru(II)-diphosphine-diamine complexes are proposed to operate through this outer-sphere pathway. nih.govacs.org The active species is an 18-electron RuH₂ complex, and the presence of an NH group on the diamine ligand is crucial for the proton transfer step. nih.govacs.org This mechanism explains the high carbonyl selectivity observed, as C=C double bonds, which would typically coordinate to a metal center, are not reduced. nih.gov Theoretical studies using density functional theory (DFT) have been employed to calculate the energy barriers for both inner- and outer-sphere pathways, helping to elucidate the operative mechanism for specific catalyst systems. acs.orgacs.org
Oxidation Reactions (e.g., Baeyer–Villiger Oxidation)
The Baeyer–Villiger oxidation is a well-established organic reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgslideshare.net This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or peroxides. wikipedia.orgslideshare.net
In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The established order of migratory aptitude generally places aryl groups higher than primary alkyl groups but lower than tertiary alkyl groups. mychemblog.comjk-sci.com For diaryl ketones, the migration of one of the aryl groups is expected.
The mechanism of the Baeyer-Villiger oxidation proceeds through a key intermediate known as the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.orgslideshare.net This is followed by a concerted rearrangement where one of the naphthyl groups migrates from carbon to the adjacent oxygen atom, leading to the formation of the corresponding ester, 2-naphthyl 2-naphthoate. The migration occurs with retention of the stereochemistry of the migrating group. mychemblog.com
| Group | Migratory Aptitude |
|---|---|
| Tertiary alkyl | Highest |
| Secondary alkyl | High |
| Aryl (e.g., Naphthyl) | |
| Benzyl | |
| Primary alkyl | Moderate |
| Methyl | Lowest |
Carbonyl O-Functionalization via N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations. One such application is the functionalization of the carbonyl oxygen of ketones. While direct O-functionalization of a simple diaryl ketone like this compound is not a commonly cited transformation, the principles of NHC catalysis can be extended to its derivatives, particularly in the context of atroposelective acylations. nih.govresearchgate.net
NHC catalysis often involves the generation of a Breslow intermediate or an acyl azolium species, which are key reactive intermediates. nih.gov In the context of O-functionalization, an NHC could potentially activate a carboxylic acid derivative, which would then acylate the carbonyl oxygen of a ketone. However, this is less common than the umpolung reactivity of aldehydes catalyzed by NHCs.
A more relevant application of NHC catalysis in the context of diaryl ketones involves the dynamic kinetic resolution (DKR) of atropisomeric compounds. researchgate.netacs.org Atropisomers are stereoisomers arising from hindered rotation around a single bond. While this compound itself is not chiral, substituted derivatives can exhibit axial chirality.
In a DKR process, a racemic mixture of rapidly interconverting enantiomers is converted into a single, highly enantioenriched product. This is achieved by using a chiral catalyst that reacts with one enantiomer much faster than the other, while the racemization of the starting material is faster than the reaction itself. nih.gov
NHC catalysts have been successfully employed in the atroposelective acylation of axially chiral biaryl diols and amino alcohols. nih.govacs.org This concept can be extended to the DKR of atropisomeric ketones. A chiral NHC catalyst could, for instance, mediate an enantioselective reaction at a functional group on a chiral, substituted this compound derivative. The catalyst would selectively react with one atropisomer, and due to the dynamic nature of the axial chirality, the other atropisomer would continuously racemize to the reactive form, allowing for a theoretical yield of up to 100% of the desired product. acs.org
Radical Chemistry Involving this compound and Derivatives
The photophysical and photochemical properties of diaryl ketones, including this compound, make them amenable to radical chemistry. Upon excitation with UV light, they can undergo single-electron transfer (SET) or hydrogen atom abstraction to generate radical species.
One of the fundamental reactions of ketones is their one-electron reduction to form a ketyl radical anion. acs.orgnih.gov This can be achieved using strong reducing agents like alkali metals or through photochemical processes. nih.gov Photoredox catalysis has emerged as a milder method for generating ketyl radicals from aromatic ketones. wikipedia.orgrsc.org
Proton-coupled electron transfer (PCET) is a mechanism where an electron and a proton are transferred in a single, concerted step. semanticscholar.org This pathway can be particularly relevant in the photochemical reduction of ketones in the presence of a proton source. For this compound, irradiation in the presence of a suitable photosensitizer and a proton donor could lead to the formation of the corresponding ketyl radical. This highly reactive intermediate can then participate in various C-C bond-forming reactions. nih.gov
| Method | Description | Key Intermediates |
|---|---|---|
| Photochemical SET | Single-electron transfer from a photoexcited sensitizer (B1316253) to the ketone. rsc.org | Ketyl radical anion |
| PCET | Concerted transfer of an electron and a proton to the ketone. semanticscholar.org | Neutral ketyl radical |
| Metal Reductants (e.g., SmI₂) | Classical method using stoichiometric low-valent metals. nih.gov | Ketyl radical anion |
Single-electron transfer (SET) is a key step in many photochemical reactions of diaryl ketones. rsc.org Upon photoexcitation, this compound can act as either an electron acceptor or an electron donor, depending on the reaction partner. In the presence of an electron donor, it can be reduced to its ketyl radical anion. This process is fundamental to reactions like pinacol couplings, where two ketyl radicals dimerize.
Conversely, the excited state of this compound can also be quenched by an electron acceptor, leading to the formation of a radical cation. The feasibility of these SET processes is governed by the redox potentials of the ketone and the quencher. The reactivity of the resulting radical ions opens up a wide range of synthetic possibilities. acs.org
A spin-center shift (SCS) is a radical rearrangement where the radical center effectively moves from one atom to another, often accompanied by the cleavage of an adjacent bond. nih.govnih.govresearchgate.net This concept, initially recognized in biochemical systems like the action of ribonucleotide reductase, has found applications in synthetic organic chemistry. princeton.eduprinceton.edu
For a derivative of this compound, an SCS event could be envisaged. For example, if a radical is generated at a position alpha to one of the naphthyl rings, and there is a suitable leaving group on the adjacent carbon (the former carbonyl carbon), a 1,2-shift of the aryl group could occur, leading to the expulsion of the leaving group and the formation of a new radical. nih.gov This type of reactivity allows for the functionalization of positions remote from the initial site of radical formation and represents an advanced application of the radical chemistry of diaryl ketone derivatives.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can profoundly influence the reactivity of ketones and their corresponding enolates, dictating the outcome of a reaction in terms of reaction rates and the distribution of products. This is due to the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and coordinating ability. In the context of reactions involving this compound, the solvent plays a critical role in modulating selectivity, particularly in reactions involving its enolate.
Enolate ions, formed by the deprotonation of a ketone at the α-carbon, are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the oxygen atom. msu.edu Consequently, they can react with electrophiles at either site, leading to C-alkylation or O-alkylation products, respectively. The ratio of these products is highly dependent on the reaction conditions, with the solvent being a key determining factor. libretexts.orgic.ac.uk
The nature of the solvent influences the degree of association between the enolate's oxygen atom and its counter-ion (e.g., Li⁺, Na⁺, K⁺). This ion pairing, in turn, affects the availability and nucleophilicity of the two reactive sites.
Weakly Coordinating Solvents: In weakly coordinating or nonpolar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), the metal cation remains tightly associated with the oxygen atom of the enolate. msu.eduubc.ca This tight ion pairing shields the oxygen atom, making the α-carbon the more accessible and reactive site for electrophiles. Consequently, C-alkylation is generally favored in these solvents. ic.ac.ukubc.ca
Strongly Coordinating (Polar Aprotic) Solvents: In strongly coordinating polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA), the solvent molecules effectively solvate the metal cation, leading to a "naked" or solvent-separated enolate. ubc.ca In this state, the negative charge is more concentrated on the more electronegative oxygen atom, which is now more exposed and accessible. msu.eduubc.ca This increased reactivity of the oxygen atom leads to a higher proportion of the O-alkylation product. ic.ac.uk
The general principles governing solvent influence on the C- vs. O-reactivity of enolates are summarized in the table below. While these trends are broadly applicable, the specific outcome for the enolate of this compound would also be influenced by the significant steric hindrance imposed by the bulky naphthyl groups.
| Solvent Type | Coordinating Ability | Ion Pairing | Favored Reactivity | Example Solvents |
|---|---|---|---|---|
| Weakly Coordinating / Nonpolar Aprotic | Weak | Tight Ion Pair | C-Reactivity | Tetrahydrofuran (THF), Diethyl ether (Et₂O) |
| Strongly Coordinating / Polar Aprotic | Strong | Solvent-Separated Ion Pair ("Naked" Enolate) | O-Reactivity | Dimethyl sulfoxide (DMSO), Hexamethylphosphoramide (HMPA) |
Solvents can also exert significant control over the stereoselectivity and regioselectivity of reactions. rsc.orgresearchgate.net Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for reaction at one position over another. masterorganicchemistry.comstudy.com
Stereoselectivity: In reactions where new chiral centers are formed, the solvent can influence the diastereomeric or enantiomeric excess of the product. This occurs because the solvent can be an integral part of the transition state, affecting its energy and geometry. rsc.orgresearchgate.net Solvation of the reactants and transition states can favor one stereochemical pathway over another. The dynamic interplay between the solute and solvent molecules, including polarity, hydrogen-bonding capacity, and dielectric constant, can have a decisive impact on the stereochemical outcome of a transformation. researchgate.net For a large, sterically demanding molecule like this compound, solvent-solute interactions would be particularly important in dictating the approach of reagents and thus the stereochemistry of the products.
Regioselectivity: In ketones with multiple, non-equivalent α-protons, the choice of solvent can influence which proton is removed to form the enolate, thereby controlling the regioselectivity of subsequent reactions. This leads to the formation of either the kinetic or thermodynamic enolate.
Kinetic Enolate: Formed by the rapid, irreversible removal of the most sterically accessible (least hindered) proton under aprotic conditions at low temperatures. quimicaorganica.org
Thermodynamic Enolate: Formed under conditions that allow for equilibration, favoring the more substituted, and thus more stable, enolate. Protic solvents or higher temperatures facilitate this equilibration. quimicaorganica.org
While this compound itself is symmetrical and does not have non-equivalent α-protons, regioselectivity becomes a critical consideration in its reactions with unsymmetrical reagents. The solvent can influence the orientation of the reactants in the transition state, leading to the preferential formation of one constitutional isomer over others. For instance, in cycloaddition reactions, the polarity of the solvent can affect the alignment of the reacting partners and thus the regiochemistry of the resulting cycloadduct.
The table below outlines the general influence of solvent properties on selectivity in ketone reactions.
| Selectivity Type | Controlling Factor | Solvent Influence | General Outcome |
|---|---|---|---|
| Stereoselectivity | Transition State Energy/Geometry | Differential solvation of diastereomeric transition states. | Favors the formation of the stereoisomer via the lower energy transition state. |
| Regioselectivity (Enolate Formation) | Kinetic vs. Thermodynamic Control | Aprotic solvents favor kinetic control; Protic solvents allow for thermodynamic control. | Directs reaction to a specific site on the molecule. |
Advanced Characterization and Spectroscopic Probing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural verification of 2,2'-dinaphthyl ketone. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the identity and purity of the compound.
In ¹H NMR, the protons on the two naphthyl rings are chemically equivalent due to the molecule's C₂ symmetry in solution. The aromatic protons typically appear as a complex series of multiplets in the downfield region, generally between 7.5 and 8.5 ppm. The specific chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the central carbonyl group.
¹³C NMR spectroscopy provides key information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon environment. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-220 ppm, which is a hallmark for ketones. libretexts.org The quaternary carbons of the naphthyl rings to which the carbonyl is attached are also found downfield, while the other aromatic carbons resonate between approximately 125 and 150 ppm. libretexts.org The symmetry of the molecule results in fewer signals than the total number of carbon atoms, as corresponding carbons on each naphthyl ring are equivalent.
| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.5 - 8.5 | Aromatic Protons (Naphthyl) |
| ¹³C | 190 - 220 | Carbonyl Carbon (C=O) |
| 125 - 150 | Aromatic Carbons (Naphthyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the this compound molecule. The spectrum is characterized by strong absorptions in the UV region, arising from the extensive conjugation of the naphthyl aromatic systems and the carbonyl group.
The primary electronic transitions observed are π→π* and n→π*. masterorganicchemistry.com
π→π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated naphthyl rings. These transitions are responsible for the strong absorption bands typically observed at shorter wavelengths.
n→π Transitions:* This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. masterorganicchemistry.com Compared to π→π* transitions, n→π* transitions are generally much weaker and occur at longer wavelengths (lower energy). masterorganicchemistry.com For ketones, this absorption is often observed in the 270-300 nm range. masterorganicchemistry.com
The UV-Vis spectrum of compounds with naphthyl chromophores typically shows a strong absorption band around 230 nm. mdpi.com The presence of the carbonyl chromophore introduces the characteristic, albeit weak, n→π* transition at a longer wavelength.
| Transition Type | Typical Wavelength Region (λmax) | Relative Intensity |
|---|---|---|
| π→π | ~230 - 280 nm | Strong |
| n→π | ~270 - 350 nm | Weak |
Photoluminescence and Fluorescence Spectroscopy
Upon absorption of UV light, this compound can dissipate the excess energy through light emission, a process known as photoluminescence. The fluorescence spectrum provides information about the electronic structure of the first excited singlet state (S₁). The emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.
For related binaphthyl compounds, fluorescence emission is observed in the near-UV region. For example, 2,2'-binaphthyl (B165483) exhibits an emission peak at approximately 348 nm when excited at 303 nm. aatbio.com Aromatic ketones are known to be fluorescent, and the emission characteristics are sensitive to the molecular structure and environment. nih.gov The extended π-system of the two naphthyl groups in this compound contributes to its luminescent properties.
Time-resolved fluorescence spectroscopy is employed to measure the average time a molecule remains in its excited state before returning to the ground state, known as the fluorescence lifetime (τ). nih.gov This parameter is crucial for understanding the dynamics of excited states and the various deactivation pathways available to the molecule, including fluorescence, intersystem crossing, and non-radiative decay. montana.edu The lifetime is determined by illuminating the sample with a short pulse of light and monitoring the subsequent decay of fluorescence intensity over time. montana.edu
The excited-state lifetimes of aromatic ketones are typically in the nanosecond (ns) to picosecond (ps) range. montana.eduresearchgate.net These measurements are vital for studying photochemical reactions, as the lifetime of the excited state dictates the time window during which a chemical transformation can occur. For instance, processes like intersystem crossing to the triplet state, which is often responsible for the photoreactivity of ketones, compete directly with fluorescence decay.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. wikipedia.org While this compound is an achiral molecule in its ground state, CD spectroscopy becomes highly relevant for its chiral derivatives or when studying its conformation. The chiroptical properties of binaphthyl systems are exceptionally sensitive to their molecular geometry. nih.gov
For chiral 1,1'-binaphthyl derivatives, the CD spectrum is dominated by features arising from the exciton (B1674681) coupling between the electronic transitions of the two naphthyl chromophores. mdpi.com This results in a characteristic "couplet" signal, which is a pair of CD bands of opposite sign, in the region of the strong π→π* transitions (around 220-240 nm). mdpi.comacs.org
A key feature of binaphthyl compounds is the restricted rotation around the C1-C1' aryl-aryl single bond, leading to atropisomerism. The conformation is defined by the dihedral angle (θ) between the planes of the two naphthyl rings. There is a direct and quantifiable relationship between this dihedral angle and the observed CD spectrum. acs.orgacs.org
Specifically, the wavelength splitting (Δλ_max) and the intensity of the exciton couplet in the CD spectrum are directly correlated with the dihedral angle θ. acs.orgacs.org This relationship provides a powerful, non-invasive method to assess the solution-state conformation of these molecules. acs.org For instance, the intensity of the CD couplet has been shown to vary as a function of the dihedral angle, allowing for a reliable estimation of this critical structural parameter. mdpi.com This technique is complementary to other methods and is particularly valuable since the C₂ symmetry of many binaphthyl derivatives can limit the utility of certain NMR experiments for conformational analysis. acs.orgacs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov For a ketone like this compound, EPR is instrumental in studying the transient radical intermediates formed during photochemical reactions.
Upon UV irradiation, aromatic ketones can be excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like a solvent molecule), resulting in the formation of a ketyl radical—a neutral radical species where the unpaired electron is localized on the carbon and oxygen of the former carbonyl group. Alternatively, the ketone can undergo one-electron reduction to form a radical anion. researchgate.net
Time-resolved EPR (TR-EPR) is particularly suited for studying these short-lived radical intermediates generated by laser flash photolysis. researchgate.net The EPR spectrum of the resulting radical provides information about its electronic structure through the g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. washington.edu This data allows for the unambiguous identification of the radical species and provides insights into the mechanisms of photochemical reactions. researchgate.netrsc.org
High Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₁H₁₄O), the theoretical monoisotopic mass is calculated to be 282.1045 g/mol . chemspider.com Experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.
The fragmentation pattern of this compound in mass spectrometry is characteristic of diaryl ketones. slideshare.net Upon ionization, the molecular ion ([M]⁺˙) is expected to be relatively intense due to the stability of the aromatic system. The primary fragmentation pathway involves the cleavage of the carbon-carbon bond between the carbonyl group and one of the naphthyl rings (α-cleavage). This results in the formation of a stable 2-naphthoyl cation and a 2-naphthyl radical. The 2-naphthoyl cation would then be expected to lose a molecule of carbon monoxide (CO) to form a 2-naphthyl cation.
The table below outlines the expected major fragments of this compound in a high-resolution mass spectrum.
| Fragment Ion | Chemical Formula | Theoretical Monoisotopic Mass ( g/mol ) |
| [C₂₁H₁₄O]⁺˙ (Molecular Ion) | C₂₁H₁₄O | 282.1045 |
| [C₁₁H₇O]⁺ | C₁₁H₇O | 155.0497 |
| [C₁₀H₇]⁺ | C₁₀H₇ | 127.0548 |
X-ray Crystallography and Solid-State Structure Analysis
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. The crystal and molecular structure of this compound has been determined, providing valuable insights into its conformational preferences. researchgate.net
In the solid state, this compound adopts a 2Z,2'Z conformation. researchgate.net This nomenclature describes the spatial arrangement of the two naphthyl groups relative to the carbonyl group. A detailed examination of the crystallographic data would provide precise bond lengths, bond angles, and torsion angles, quantifying the molecular geometry. This analysis is crucial for understanding intermolecular interactions, such as packing forces, within the crystal lattice.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to 2,2'-Dinaphthyl ketone to understand various aspects of its chemical behavior.
While DFT is a widely used method for analyzing reaction mechanisms, specific studies detailing the reaction mechanisms involving this compound are not extensively available in the current body of scientific literature. Such studies would typically involve mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies to determine the most probable reaction pathway.
A systematic DFT study has been conducted on the conformational spaces of dinaphthyl ketones, including the 2,2'-isomer. huji.ac.il This research utilized the B3LYP/6-31G(d) level of theory to determine the relative stabilities of different constitutional isomers and their conformations. huji.ac.il
The study revealed that for dinaphthyl ketones, the order of stability is this compound > 1,2'-dinaphthyl ketone > 1,1'-dinaphthyl ketone. huji.ac.il The greater stability of the 2-substituted naphthyl derivatives, like this compound, is attributed to reduced steric hindrance and smaller twist angles compared to the 1-substituted counterparts. huji.ac.il The crystal and molecular structure of this compound has been determined to have a 2Z,2'Z conformation. huji.ac.il DFT calculations have been shown to satisfactorily describe the X-ray determined conformations of dinaphthyl ketones. huji.ac.il
Table 1: Conformational and Stability Data for Dinaphthyl Ketone Isomers
| Compound | Relative Stability | Observed Crystal Conformation |
|---|---|---|
| This compound | Most Stable | 2Z,2'Z |
| 1,2'-Dinaphthyl ketone | Intermediate | 1E,2'E |
| 1,1'-Dinaphthyl ketone | Least Stable | 1Z,1'Z |
Data sourced from a systematic DFT study on dinaphthyl ketones. huji.ac.il
Information regarding the specific isomerization pathways for this compound is not detailed in the available research. Such a study would involve computational modeling of the transition states between different conformational isomers to determine the energy barriers and kinetics of isomerization.
Exploration of Electronic Properties
The electronic properties of a molecule are crucial in determining its reactivity, spectroscopic behavior, and potential applications in materials science.
A specific molecular orbital analysis for this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions, has not been reported in the literature. Generally, in diaryl ketones, the HOMO is often associated with the π-electrons of the aromatic rings, while the LUMO is typically centered on the carbonyl group and the associated π* anti-bonding orbital. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and electronic transitions of a molecule. frontiersin.org For aromatic ketones, the nature of the aryl groups can significantly impact these frontier orbitals.
The existence and characteristics of charge-transfer (CT) states in this compound have not been a subject of specific investigation in published studies. Intramolecular charge transfer is a phenomenon that can occur in molecules with distinct electron-donating and electron-accepting moieties, often leading to interesting photophysical properties. acs.org In this compound, the naphthyl groups could potentially act as electron donors and the carbonyl group as an electron acceptor, but detailed computational or experimental evidence for significant charge-transfer states is not available.
There is no specific research available on the nonlinear optical (NLO) properties of this compound. NLO materials are of interest for applications in photonics and optoelectronics. The second-order NLO properties of organic molecules are often associated with a large difference between the ground-state and excited-state dipole moments, which is frequently found in molecules with strong intramolecular charge transfer. mit.edu The symmetrical structure of this compound may influence its second-order NLO response. A thorough investigation, likely involving both computational predictions and experimental measurements, would be required to characterize the NLO properties of this compound.
Mechanistic Modeling and Transition State Analysis
Mechanistic modeling in computational chemistry aims to elucidate the step-by-step process of a chemical reaction. A key aspect of this is the identification and analysis of transition states, which are the high-energy structures that exist for an infinitesimally short time between reactants and products. huji.ac.il Analysis of the transition state is crucial for understanding reaction kinetics and pathways. While specific mechanistic studies for reactions involving this compound are not detailed in the available literature, the principles of transition state theory provide a framework for how its reactivity would be computationally investigated. For instance, in nucleophilic addition to the carbonyl group, modeling would focus on the geometry and energy of the transition state as the new bond forms with the carbonyl carbon.
A reaction coordinate diagram is a fundamental concept used to visualize the energy changes that occur as reactants are converted into products. researchgate.net The diagram plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. researchgate.net The highest point on this pathway corresponds to the transition state. libretexts.org
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org This effect arises because heavier isotopes form stronger bonds and have lower zero-point vibrational energies, meaning more energy is required to break a bond to a heavier isotope. pharmacy180.com
A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. pharmacy180.com For ketones, a common application is the study of enolate formation, where the rate of abstraction of a proton (¹H) versus a deuteron (B1233211) (²H) at the α-carbon is compared. A significant kH/kD ratio (typically 2-8) indicates that C-H bond breaking is part of the rate-determining step. pharmacy180.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking, which can provide information about changes in hybridization or steric environment at the transition state. libretexts.orgwikipedia.org While specific KIE studies on this compound have not been reported, this technique could be applied to investigate the mechanism of its enolization or other reactions involving bond cleavage.
Studies of Noncovalent Interactions
Noncovalent interactions, such as van der Waals forces, hydrogen bonds, and π-stacking, are crucial in determining the three-dimensional structure, packing in crystals, and interactions of molecules. For an aromatic molecule like this compound, π-stacking interactions between the naphthalene (B1677914) rings would be a significant feature, influencing its solid-state structure and potential interactions with other molecules. Computational methods can quantify the energies of these interactions, helping to understand conformational preferences and crystal packing. frontiersin.orgresearchgate.net Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions. frontiersin.org
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org An MEP map displays the electrostatic potential on the electron density surface of a molecule. nih.gov
Different colors on the map represent different potential values:
Red and Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack.
Blue: Regions of positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack.
Green: Regions of neutral potential. nih.gov
For this compound, an MEP analysis would be expected to show a region of high negative potential (red/yellow) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a prime site for electrophilic attack or hydrogen bonding. researchgate.net The carbonyl carbon, bonded to the electronegative oxygen, would exhibit a positive potential (blue), marking it as the site for nucleophilic attack. The aromatic naphthalene rings would show a mix of negative potential above and below the plane of the rings (due to π-electrons) and positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wikipedia.orgwisc.edu This method provides detailed information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. wikipedia.orgperiodicodimineralogia.it
Key insights from NBO analysis include:
Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. q-chem.com
Hybridization: Determines the s- and p-character of atomic orbitals in forming bonds. q-chem.com
Donor-Acceptor Interactions: Quantifies the stabilizing energy associated with the delocalization of electron density from a filled (donor) Lewis-type NBO (a bond or lone pair) to an empty (acceptor) non-Lewis NBO (an antibonding or Rydberg orbital). periodicodimineralogia.it These interactions are crucial for understanding molecular stability and reactivity. wikipedia.org
For this compound, NBO analysis would detail the polarization of the C=O bond, the hybridization of the carbonyl carbon and oxygen, and the delocalization of electron density between the carbonyl group and the attached naphthalene rings.
Thermodynamic and Kinetic Parameter Calculations
Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters that govern chemical reactions and conformational stability. mdpi.comresearchgate.net Thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which indicate the stability of products relative to reactants. Kinetic parameters are primarily related to the activation energy (Ea), which determines the reaction rate. masterorganicchemistry.com
A systematic DFT study on the conformational spaces of dinaphthyl ketones has been performed. huji.ac.il This research compared the stability of 1,1'-, 1,2'-, and this compound isomers. The calculations revealed that the stability follows the order: 2,2' > 1,2' > 1,1'. huji.ac.il The lower stability of the 1-naphthyl derivatives is attributed to greater steric hindrance and larger twist angles in their structures. huji.ac.il For this compound specifically, the most stable conformation was found to be the 2Z,2'Z form. huji.ac.il These findings highlight the use of computational methods to determine the most stable structures, which are essential for understanding the compound's properties and reactivity.
Applications in Advanced Chemical Systems
Catalysis
The binaphthyl framework is a cornerstone of modern asymmetric catalysis, providing the chiral environment necessary to control the stereochemical outcome of chemical reactions. While many seminal chiral ligands are synthesized from precursors like 2-naphthol (B1666908), the asymmetric reduction of 2,2'-dinaphthyl ketone to the corresponding chiral 1,1'-binaphthyl-2,2'-dimethanol (BINOL) represents a potential synthetic route to access these critical building blocks.
Asymmetric catalysis relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The C₂-symmetric binaphthyl core is exceptionally effective in this role, creating a well-defined and predictable chiral pocket around a metal center or acting as a rigid scaffold for organocatalysts.
The axially chiral binaphthyl skeleton is the basis for a privileged class of ligands and organocatalysts. The transformation of the binaphthyl core into various functional groups allows for the fine-tuning of steric and electronic properties, making them adaptable to a wide range of reactions.
Chiral Ligands for Metal Catalysis: The most renowned ligands based on this framework are BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (2,2'-dihydroxy-1,1'-binaphthyl). These ligands coordinate with transition metals such as ruthenium, rhodium, and palladium. The resulting complexes are powerful catalysts for various asymmetric transformations. The synthesis of these ligands, while typically starting from 2-naphthol, establishes the importance of the core binaphthyl structure that this compound possesses.
Organocatalysts: The binaphthyl framework is also integral to the design of purely organic catalysts. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are highly effective in activating substrates through hydrogen bonding. Similarly, binaphthyl-based amines and phosphines can act as potent organocatalysts, avoiding the use of metals entirely.
Catalysts derived from the binaphthyl architecture have been successfully applied to a multitude of enantioselective reactions, producing chiral building blocks of significant value in pharmaceuticals and fine chemicals.
Enantioselective Epoxidation: The formation of chiral epoxides from prochiral olefins is a critical transformation. Catalytic systems employing binaphthyl-derived ligands can control the facial selectivity of oxidant addition. For instance, the asymmetric Corey-Chaykovsky epoxidation of ketones to form 2,2-disubstituted terminal epoxides can be achieved with high enantioselectivity using heterobimetallic complexes derived from BINOL. nih.govacs.orgnih.gov This reaction provides access to valuable chiral tertiary alcohols. nih.govacs.org
| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone (B1666503) | La-Li₃-(S)-BINOL complex | >99 | 97 |
| 2-Methoxyacetophenone | La-Li₃-(S)-BINOL complex | 94 | 96 |
| 2-Chloroacetophenone | La-Li₃-(S)-BINOL complex | >99 | 96 |
| Cyclopropyl methyl ketone | La-Li₃-(S)-BINOL complex | 99 | 96 |
Enantioselective Aldol (B89426) Reactions: The aldol reaction is a powerful C-C bond-forming reaction. Binaphthyl-based chiral organocatalysts have been designed to facilitate direct asymmetric aldol reactions between ketones and aldehydes. bohrium.com These catalysts, often bifunctional, activate the nucleophile and electrophile simultaneously to afford β-hydroxy ketones with high diastereo- and enantioselectivity. bohrium.com Novel organocatalysts derived from the binaphthyl framework have demonstrated higher yields and selectivities compared to earlier proline-based systems, particularly in the presence of water. bohrium.com
Diaryl ketones, such as benzophenone (B1666685), are well-known photosensitizers. Upon absorption of UV light, they can undergo efficient intersystem crossing from the excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state species can then act as a photocatalyst by transferring its energy to other molecules or by engaging in electron transfer processes.
Given its structure as a diaryl ketone, this compound is expected to possess similar photophysical properties. The extended π-system of the naphthyl rings compared to the phenyl rings in benzophenone would likely shift its absorption spectrum and could influence the energy and lifetime of its triplet state. This suggests its potential application as a photosensitizer in various photochemical reactions, such as:
[2+2] Cycloadditions: The triplet sensitizer (B1316253) can transfer its energy to an alkene, promoting it to its triplet state, which can then dimerize with a ground-state alkene to form a cyclobutane (B1203170) ring.
Hydrogen Atom Abstraction: The excited triplet state of a diaryl ketone can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate radical, which can then undergo further reactions. This is a key step in many photoredox catalytic cycles.
While specific studies detailing the use of this compound as a photocatalyst are not widespread, its fundamental structure strongly implies its potential in this field, analogous to other widely used diaryl ketone photosensitizers.
Asymmetric hydrogenation is a highly efficient method for producing chiral compounds, particularly alcohols from ketones. nih.gov The catalysts for these reactions are typically complexes of rhodium or ruthenium with chiral diphosphine ligands. The BINAP ligand, with its C₂-symmetric binaphthyl backbone, is one of the most successful ligands ever developed for this purpose. nih.govresearchgate.net
A Ru-BINAP-diamine complex, for example, is a highly effective catalyst for the asymmetric hydrogenation of a wide range of ketones, affording chiral secondary alcohols with excellent enantioselectivity and high turnover numbers. nih.gov The chiral environment created by the binaphthyl scaffold of the BINAP ligand is crucial for differentiating between the two prochiral faces of the ketone substrate during the hydride transfer step. While BINAP is not synthesized directly from this compound, the ketone's structure embodies the essential axially chiral framework that makes such catalysis possible.
| Substrate (Ketone) | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | 100,000 | Quantitative | 99 |
| 1'-Acetonaphthone | RuCl₂[(S)-binap][(S,S)-dpen] | 2,000 | >99 | 95 |
| 4-Chromone | Ru(OTf)(S,S)-TsDpen | 1,000 | Quantitative | 98 |
| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | 1,000 | Quantitative | 96 |
Asymmetric Catalysis
Materials Science
The rigidity, thermal stability, and aromatic nature of the this compound structure make it an interesting building block for advanced materials. Its incorporation into a polymer backbone can impart desirable properties such as high glass transition temperatures and specific optical or electronic functions.
One promising area is the development of Porous Organic Polymers (POPs) or Porous Aromatic Frameworks (PAFs). nih.govacs.org These materials are constructed from rigid organic monomers to create a robust, permanent porous network with a large internal surface area. nih.gov The defined pore structures and high surface areas of POPs make them suitable for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgresearchgate.net
The this compound unit could be functionalized with reactive groups (e.g., halides, boronic acids, or alkynes) to serve as a monomer in the coupling reactions used to synthesize PAFs. The inherent rigidity and defined geometry of the dinaphthyl ketone monomer would contribute to the formation of a stable and well-defined porous structure. Furthermore, the ketone functionality within the polymer framework could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. researchgate.net
Organic Electronic Devices (e.g., Field-Effect Transistors, Solar Cells)
While direct applications of this compound in organic electronic devices are not extensively documented in dedicated studies, the electronic properties inherent to its molecular structure suggest its potential as a component in such systems. Organic materials are central to the advancement of electronic devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs) researchgate.net. The performance of these devices is largely governed by the electronic properties of the organic molecules used, specifically the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) mdpi.com.
The potential utility of this compound and its derivatives in organic electronics is summarized in the table below, based on the properties of similar aromatic compounds.
| Property | Relevance to Organic Electronics | Potential Role of this compound |
| Extended π-Conjugation | Facilitates charge transport (hole or electron mobility). | The two naphthyl rings provide a conjugated system. |
| Tunable HOMO/LUMO Levels | Determines charge injection/extraction efficiency and open-circuit voltage in solar cells. | The carbonyl group and potential for substitution on the naphthyl rings allow for tuning of energy levels. |
| Good Film-Forming Properties | Essential for creating uniform and stable active layers in devices. | The rigid, bulky structure could influence molecular packing and film morphology. |
| Photophysical Properties | Light absorption and emission characteristics are crucial for solar cells and OLEDs. | Aromatic ketones are known to have distinct photophysical behaviors. |
Conductive Polymers and Photoelectric Materials
Conductive polymers are a class of organic materials with electrical properties that can range from semiconducting to metallic mdpi.commonash.edu. Their conductivity arises from the delocalization of π-electrons along the polymer backbone mdpi.com. While polymers based directly on this compound are not widely reported, its structure contains the necessary features to be incorporated as a monomer or a functional unit within a conductive polymer chain.
The integration of aromatic ketones into polymer backbones can impart specific photoelectric properties. The carbonyl group can influence the polymer's electron affinity and photostability. The large naphthyl units can enhance π-π stacking interactions between polymer chains, which is beneficial for charge transport.
The development of novel photoelectric materials often involves the synthesis of donor-acceptor systems, where electron-rich and electron-poor units are combined to control the material's bandgap and absorption spectrum. The electron-withdrawing nature of the ketone group coupled with the electron-rich naphthyl rings makes this compound a potential building block for such materials.
Photo-crosslinking Applications
Photo-crosslinking is a process where light is used to induce the formation of covalent bonds between polymer chains, leading to the formation of a network structure nih.gov. This technique is widely used in the production of coatings, adhesives, and hydrogels mdpi.com. Ketones, particularly aromatic ketones like benzophenone, are well-known photoinitiators and participants in photocycloaddition reactions libretexts.orgresearchgate.net.
Upon absorption of UV light, the carbonyl group of this compound can be excited to a triplet state. This excited state can then participate in photochemical reactions, such as a [2+2] photocycloaddition with an alkene youtube.comyoutube.com. If this compound is incorporated into a polymer chain, or used as an additive in a polymer blend containing unsaturated groups, this photochemical reaction can be used to crosslink the material sigmaaldrich.comrsc.org.
The general mechanism for a ketone-sensitized [2+2] photocycloaddition is a cornerstone of organic photochemistry mdpi.comscribd.com. The potential for this compound to act as a photo-crosslinking agent is based on this well-established reactivity of aromatic ketones.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions researchgate.net. The shape, size, and electronic properties of this compound make it an interesting candidate for applications in this field.
Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule researchgate.net. The rigid and well-defined cavity of host molecules like cyclodextrins can encapsulate guest molecules that have a complementary size and shape nih.govoatext.com.
Naphthyl derivatives are known to form stable inclusion complexes with cyclodextrins, where the hydrophobic naphthyl group is encapsulated within the cyclodextrin (B1172386) cavity mdpi.comacs.org. It is therefore highly probable that this compound can act as a guest molecule, forming inclusion complexes with suitable hosts. The formation of such a complex would be driven by hydrophobic interactions between the naphthyl groups and the interior of the host cavity. The presence of the central ketone group could also influence the binding through specific interactions with the host.
The potential formation of a host-guest complex with cyclodextrin is detailed in the table below.
| Host Molecule | Potential Guest | Driving Forces for Complexation | Potential Stoichiometry |
| β-Cyclodextrin | This compound | Hydrophobic interactions, van der Waals forces | 1:1 or 1:2 (host:guest) or 2:1 |
| γ-Cyclodextrin | This compound | Hydrophobic interactions, van der Waals forces | 1:1 or potentially 1:2 due to the larger cavity |
Design of Chiroptical Sensors
Chiroptical sensors are analytical devices that utilize changes in chiroptical properties, such as circular dichroism (CD), to detect the presence of an analyte nih.govnih.gov. Axially chiral binaphthyl derivatives, most notably 1,1'-bi-2-naphthol (B31242) (BINOL), are highly effective scaffolds for the construction of chiroptical sensors worldscientific.comrsc.orgmdpi.comwikipedia.orgnbinno.com. The two naphthyl rings in these molecules are in a non-planar arrangement, leading to axial chirality.
The chiroptical properties of binaphthyl derivatives are highly sensitive to the dihedral angle between the two naphthyl units. The binding of an analyte to a receptor site attached to the binaphthyl scaffold can induce a change in this dihedral angle, resulting in a measurable change in the CD spectrum nih.gov. This principle has been successfully used to detect a wide variety of analytes.
While this compound itself is not chiral, it can be derivatized to introduce axial chirality, for example, by introducing bulky substituents at the 3 and 3' positions to restrict rotation around the bond connecting the naphthyl rings. Such chiral derivatives of this compound could function as chiroptical sensors. The ketone group could also serve as a site for further functionalization to introduce specific analyte binding sites.
Assembly of Chiral Nanotubes
The self-assembly of chiral molecules into well-defined nanostructures is a powerful bottom-up approach for the creation of functional materials nih.gov. Chiral derivatives of 1,1'-binaphthyl have been shown to self-assemble into various ordered structures, including chiral nanotubes nih.govnih.govrsc.org. This self-assembly is driven by a combination of non-covalent interactions, such as π-π stacking between the aromatic naphthyl units and hydrogen bonding.
Derivatives of this compound, if appropriately functionalized to be chiral and to possess suitable intermolecular interaction sites, could also be expected to self-assemble into chiral nanotubes. The large, flat surfaces of the naphthyl groups would promote π-π stacking, while the introduction of groups capable of hydrogen bonding or other directional interactions could guide the assembly into a tubular structure. The chirality of the building blocks would then be transferred to the supramolecular structure, resulting in nanotubes with a specific helical twist. The control over the self-assembly of racemic binaphthol derivatives has been demonstrated, leading to structures like single and double helices nih.govresearchgate.net.
Crystal Engineering and Solid-State Chemistry
This compound serves as a valuable model compound in the fields of crystal engineering and solid-state chemistry. Its rigid, bulky naphthyl groups and central carbonyl functionality dictate its packing in the solid state, offering insights into the design of crystalline architectures and the nature of intermolecular interactions.
The design of predictable and stable crystalline architectures is a central goal of crystal engineering. The molecular structure of this compound, with its defined stereochemistry and potential for specific intermolecular interactions, makes it an interesting building block for such designs.
Research into the conformational space and crystal structure of dinaphthyl ketones has provided foundational data for the design of new crystalline materials. X-ray crystallographic studies have determined the solid-state conformation of this compound. huji.ac.il In the crystalline state, the molecule adopts a 2Z,2'Z conformation. huji.ac.il This specific, stable conformation is a critical piece of information for crystal engineers, as it provides a starting point for predicting how the molecule will arrange itself in a crystal lattice and how it might interact with other molecules in co-crystals or other multi-component crystalline systems.
The stability of the 2,2'-isomer compared to its 1,1'- and 1,2'- counterparts has been attributed to reduced steric hindrance between the naphthyl groups. huji.ac.il This inherent stability in the 2,2'-substitution pattern is a key consideration in the design of crystalline architectures, as it suggests that this motif is more likely to lead to predictable and well-ordered crystalline materials.
Interactive Table: Crystallographic Data for Dinaphthyl Ketone Isomers
| Compound | Conformation in Crystal | Key Structural Features |
| 1,1'-Dinaphthyl ketone | 1Z,1'Z | Increased overcrowding and twist angles |
| 1,2'-Dinaphthyl ketone | 1E,2'E | Asymmetric substitution |
| This compound | 2Z,2'Z | Reduced steric hindrance, higher stability |
This table is based on findings from a comparative study on dinaphthyl ketone isomers. huji.ac.il
The arrangement of molecules in a crystal is governed by a complex interplay of non-covalent interactions. researchgate.netresearchgate.net While a detailed analysis of the specific intermolecular interactions in the crystal structure of this compound is not extensively reported, its molecular structure allows for predictions of the types of forces at play. The primary interactions expected to influence the crystal packing of this compound are C-H···O interactions and π-π stacking.
The presence of a carbonyl group provides a hydrogen bond acceptor site, while the numerous aromatic C-H bonds can act as weak hydrogen bond donors. These C-H···O interactions are a common and significant force in the packing of organic molecules containing carbonyl functionalities. rsc.org
A comprehensive understanding of these interactions is fundamental to predicting and controlling the solid-state properties of materials. The study of how molecules like this compound assemble provides valuable data for the development of more accurate models of intermolecular interactions in complex organic crystals.
Solid-state transformations, such as polymorphism (the ability of a compound to exist in more than one crystalline form) and phase transitions, are of significant interest in materials science and pharmaceuticals due to their impact on the physical and chemical properties of a substance. rsc.org
Currently, there is a lack of specific research in the scientific literature detailing the solid-state transformations of this compound. Studies on polymorphism in other ketone-containing compounds, such as poly(aryl ether ketone)s, have shown that different crystalline forms can be accessed depending on the crystallization conditions. huji.ac.il However, no such polymorphic behavior has been reported for this compound. Similarly, there are no available data on any temperature- or pressure-induced phase transitions for this compound in the solid state. Further research would be necessary to explore the potential for polymorphism and other solid-state transformations in this compound.
Q & A
Q. What are the primary synthetic routes for 2,2'-Dinaphthyl ketone, and what factors influence reaction yields?
The synthesis of this compound typically involves Friedel-Crafts acylation, where naphthalene derivatives react with acylating agents (e.g., acyl chlorides) in the presence of Lewis acid catalysts (e.g., AlCl₃). Key factors affecting yields include:
- Catalyst activity : Moisture-sensitive catalysts require anhydrous conditions to prevent deactivation .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity, while coordinating solvents may reduce by-product formation .
- Temperature control : Excessive heat can promote side reactions like polyacylation or decomposition . Reaction progress is monitored via TLC, and purification often employs column chromatography or recrystallization .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
- ¹H/¹³C NMR : The carbonyl carbon in the ketone group appears at ~200–220 ppm in ¹³C NMR. Aromatic protons from the naphthyl groups show complex splitting patterns in the 6.5–8.5 ppm range .
- IR spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the carbonyl (C=O) stretch .
- Mass spectrometry (MS) : Molecular ion peaks (M⁺) should align with the compound’s molecular weight (e.g., 286.3 g/mol for C₂₁H₁₄O) . Purity is validated using HPLC with UV detection, ensuring no residual starting materials or isomers .
Advanced Research Questions
Q. How does the electron-deficient nature of this compound contribute to its efficacy in triplet generation for organic photovoltaics?
In spiro-conjugated systems (e.g., spirobis[anthracene]-diones), this compound acts as an electron-deficient acceptor, stabilizing charge-transfer states. This enhances spin-orbit coupling (SOC), promoting intersystem crossing (ISC) with record-high rate constants (~10¹⁰ s⁻¹). The rigid, planar naphthyl groups facilitate π-π stacking, improving exciton diffusion in organic photovoltaics . Computational studies (e.g., TD-DFT) model these charge-transfer states to optimize triplet quantum yields .
Q. What experimental variables might lead to discrepancies in reported photoluminescence quantum yields (PLQY) of this compound derivatives?
Discrepancies arise from:
- Sample purity : Trace impurities (e.g., oxygen or moisture) quench triplet states, reducing PLQY. Rigorous purification (e.g., sublimation) is critical .
- Solvent polarity : Polar solvents stabilize charge-separated states, altering ISC efficiency .
- Measurement protocols : PLQY values depend on instrument calibration (e.g., integrating sphere vs. relative methods) and excitation wavelength . Standardized protocols (e.g., using reference dyes like Rhodamine 6G) improve reproducibility .
Q. How can computational tools like PISTACHIO and REAXYS guide the synthesis of novel this compound derivatives?
- Retrosynthetic analysis : Tools like PISTACHIO and REAXYS predict feasible routes by analyzing bond disconnections and precursor availability. For example, diketone intermediates may be prioritized for spiro-annulation reactions .
- Reaction feasibility scoring : Algorithms assess steric hindrance, electronic effects, and catalyst compatibility. High-scoring routes (>0.9 plausibility) are experimentally validated .
- By-product prediction : Machine learning models identify likely side products (e.g., over-acylated derivatives), enabling preemptive optimization of reaction conditions .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
